
2-Acetylamino-benzothiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 . Its IUPAC name is 2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-Aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride . This reaction yields 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, which is then aminated with hydrazine hydrate to produce 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (236.25) and its IUPAC name (2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones from 2-Aminobenzothiazole-6-carboxylic acid, leading to compounds with significant antibacterial activity against various microorganisms such as Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds, however, did not show antifungal activity against the tested species (Chavan & Pai, 2007).
Antimicrobial Screening
Another study by the same authors reported the synthesis of 5-arylidene-2-imino-4-thiazolidinones from 2-aminobenzothiazole-6-carboxylic acid, displaying slight to moderate antimicrobial activity against selected microorganisms (Chavan & Pai, 2007).
Microbial Studies of Pyridine Derivatives
Patel and Agravat (2007) focused on the synthesis and microbial studies of new pyridine derivatives using 2-Amino substituted benzothiazole, achieving compounds with antibacterial and antifungal activities (Patel & Agravat, 2007).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in a 1 M HCl solution. The study found these inhibitors offered higher efficiency and stability compared to previously reported compounds, suggesting potential applications in corrosion protection (Hu et al., 2016).
Antitumor Properties
Kashiyama et al. (1999) investigated the role of metabolic oxidation in the antitumor activity of 2-(4-Aminophenyl)benzothiazoles. Their research highlighted the selective growth inhibitory properties of these compounds against various cancer cell lines, emphasizing the importance of metabolism in their mode of action (Kashiyama et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-acetamido-1,3-benzothiazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXINLOXBYICBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

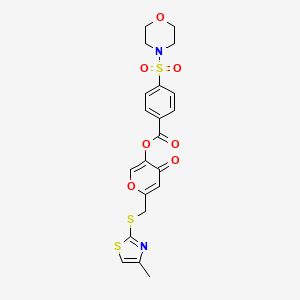
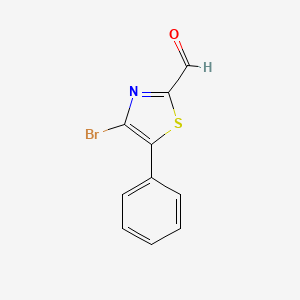
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)
![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2654265.png)
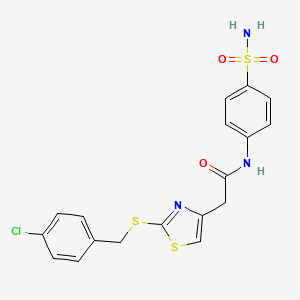
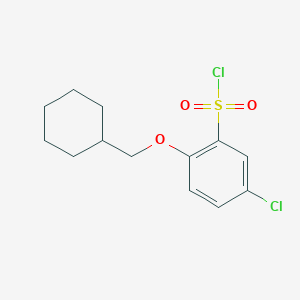

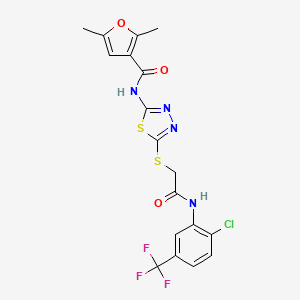
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2654274.png)
![1-[(3-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2654276.png)

![4-Phenoxypyrrolo[1,2-a]quinoxaline](/img/structure/B2654278.png)
